“Methyl 4-chloroquinoline-6-carboxylate” is a chemical compound with the CAS Number: 648449-01-8 and Molecular Weight: 221.64 .
For example, among the 4-imidazolyl methyl quinoline derivatives, a compound possessing an unsaturated cyclohexyl ring attached to C-7 and C-8 quinoline ring exhibited the highest COX-2 inhibitor potency and selectivity . This compound was as potent as the reference drug celecoxib and more selective COX-2 inhibitor .
Quinoline derivatives have been found to exhibit anticancer activity . For example, certain quinoline derivatives have been found to inhibit the growth of cancer cells .
Quinoline derivatives have also been found to exhibit antioxidant activity . They can neutralize free radicals, which are harmful to the body and can cause various diseases .
Some quinoline derivatives have been found to have anti-inflammatory properties . They can reduce inflammation in the body, which is beneficial in treating diseases like arthritis .
Quinoline is a core structure in many antimalarial drugs . Quinoline derivatives have been used in the treatment of malaria .
Some quinoline derivatives have shown potential in the treatment of SARS-CoV-2 , the virus that causes COVID-19 .
Quinoline derivatives have also been found to have antituberculosis activity . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Methyl 4-chloroquinoline-6-carboxylate is an organic compound with the molecular formula and a molecular weight of 221.64 g/mol. It features a quinoline ring substituted at the 4-position with a chlorine atom and at the 6-position with a carboxylate group, specifically as a methyl ester. This compound is characterized by its aromatic structure, which contributes to its chemical reactivity and biological activity.
This compound exhibits notable biological activities, particularly as an antimicrobial agent. Studies have shown that derivatives of quinoline compounds often possess antibacterial and antifungal properties. Methyl 4-chloroquinoline-6-carboxylate has been evaluated for its potential in inhibiting various pathogens, making it a candidate for further pharmacological exploration .
Methyl 4-chloroquinoline-6-carboxylate can be synthesized through several methods:
Methyl 4-chloroquinoline-6-carboxylate has several applications:
Interaction studies indicate that methyl 4-chloroquinoline-6-carboxylate may interact with various biological targets, including enzymes and receptors involved in microbial resistance. It has been shown to inhibit specific cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism . These interactions suggest potential implications for drug-drug interactions when used in therapeutic settings.
Several compounds share structural similarities with methyl 4-chloroquinoline-6-carboxylate. Here are some notable examples:
Compound Name | Similarity Index | Key Differences |
---|---|---|
Methyl 2-chloroquinoline-6-carboxylate | 0.87 | Different position of chlorine substitution |
Ethyl 2-chloro-6-methylisonicotinate | 0.84 | Contains an ethyl group instead of a methyl group |
Methyl 2-chloro-3-methylisonicotinate | 0.82 | Different substitution pattern on the ring |
Methyl 4-chloroquinoline-7-carboxylate | Similarity not provided | Variation in carboxylate position |
These compounds highlight the versatility of quinoline derivatives while emphasizing the unique position of chlorine and carboxylate groups in methyl 4-chloroquinoline-6-carboxylate, which influences its biological properties and reactivity.